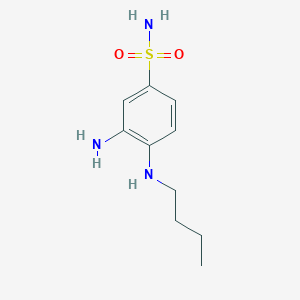

3-Amino-4-butylamino-benzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-4-(butylamino)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O2S/c1-2-3-6-13-10-5-4-8(7-9(10)11)16(12,14)15/h4-5,7,13H,2-3,6,11H2,1H3,(H2,12,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUQATVLNDHSIGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=C(C=C(C=C1)S(=O)(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40391146 | |

| Record name | 3-Amino-4-butylamino-benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1565-51-1 | |

| Record name | 3-Amino-4-butylamino-benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Reaction Mechanisms and Reaction Dynamics Involving Benzenesulfonamide Scaffolds

Mechanistic Pathways of Sulfonamide Bond Formation

The construction of the sulfonamide bond (S-N) is a cornerstone of medicinal and organic chemistry. thieme-connect.com Historically, the most prevalent method involves the nucleophilic substitution reaction between an amine and a sulfonyl chloride in the presence of a base. sci-hub.se This classical pathway is initiated by the attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the sulfonamide.

More contemporary and mechanistically distinct pathways have emerged to overcome the limitations of traditional methods, such as the use of harsh reagents like chlorosulfonic acid. thieme-connect.comnih.gov These modern approaches often employ transition-metal catalysis. sci-hub.se For instance, copper-catalyzed oxidative coupling reactions between amines and sources of sulfur dioxide, like DABSO (a stable DABCO-bis(sulfur dioxide) adduct), provide a milder route to sulfonamides. thieme-connect.com Another innovative method involves the dual copper and visible light-catalyzed coupling of phenylsulfinic acids and aryl azides, which proceeds under redox-neutral conditions through the generation of a triplet nitrene and its subsequent coupling with sulfonyl radicals. nih.gov

The synthesis of sulfonamides can also be achieved through the direct coupling of thiols and amines. rsc.org This can be mediated by various reagents, such as I2/tBuOOH or I2O5, under metal-free conditions. rsc.org Electrochemical methods have also been developed for the dehydrogenative S-H/N-H coupling of thiols and amines, offering an oxidant- and catalyst-free approach. rsc.org

| Mechanistic Pathway | Key Reactants | Conditions | Mechanistic Highlights |

| Classical Nucleophilic Substitution | Amine + Arylsulfonyl Chloride | Base | Direct attack of amine on electrophilic sulfur. sci-hub.se |

| Copper-Catalyzed Oxidative Coupling | Amine + SO2 surrogate (e.g., DABSO) | Copper catalyst | Milder conditions, avoids hazardous reagents. thieme-connect.com |

| Dual Copper/Visible Light Catalysis | Phenylsulfinic Acid + Aryl Azide | Cu catalyst, visible light | Redox-neutral, involves triplet nitrene and sulfonyl radicals. nih.gov |

| Iodine-Mediated Coupling | Thiol + Amine | I2/tBuOOH or I2O5 | Metal-free synthesis. rsc.org |

| Electrochemical Synthesis | Thiol + Amine | Electrochemical cell | Oxidant- and catalyst-free dehydrogenative coupling. rsc.org |

Intramolecular Coordination and Stabilization Effects in Sulfonamide Reactions

Intramolecular forces can significantly influence the course and efficiency of sulfonamide reactions. Hydrogen bonding, in particular, can play a crucial role in stabilizing intermediates and transition states. For the conceptual molecule 3-Amino-4-butylamino-benzenesulfonamide, the presence of amino groups offers potential for intramolecular hydrogen bonding. For example, a hydrogen atom from the 3-amino group could interact with an oxygen atom of the sulfonamide moiety, potentially pre-organizing the molecule for a subsequent reaction or stabilizing a particular conformation.

In certain reactions, a substituent on the benzenesulfonamide (B165840) scaffold can act as a directing group, coordinating to a metal catalyst and guiding the reaction to a specific site on the molecule. This is particularly relevant in C-H activation reactions, where the sulfonamide group itself can act as a directing group. sci-hub.se Furthermore, the formation of stable intramolecular rings through hydrogen bonds can restrict the rotational freedom of the molecule, which may lead to enhanced selectivity in subsequent transformations. nih.gov

Analysis of Reaction Intermediates and Transition States

The elucidation of reaction mechanisms often hinges on the identification and characterization of transient intermediates and transition states. In the context of sulfonamide bond formation and cleavage, various intermediates have been proposed and studied. For instance, in the gas-phase fragmentation of protonated benzenesulfonamides, an intermediate [sulfonyl cation/aniline] complex can be formed upon N-protonation and subsequent S-N bond dissociation. researchgate.net

Computational studies, often employing Density Functional Theory (DFT), have been instrumental in modeling the structures of transition states. researchgate.netresearchgate.net For example, in organocatalyzed reactions involving sulfonamide-related scaffolds, the transition state can involve the simultaneous activation and orientation of both the nucleophile and the electrophile by the catalyst. researchgate.net The sulfonamide functional group itself can mimic the transition state structure of other reactions, making sulfonamide-containing molecules effective enzyme inhibitors. wikipedia.org

Key intermediates and transition state features in benzenesulfonamide reactions include:

Tetrahedral Intermediates: Formed during the nucleophilic attack of an amine on a sulfonyl chloride.

Sulfonyl Cation Intermediates: Can be generated during mass spectrometry fragmentation or in certain rearrangement reactions. researchgate.net

Radical Intermediates: Species like thiyl and amino radicals can be involved in electrochemical and some metal-catalyzed syntheses. rsc.org

Transition State Analogs: The sulfonamide group can act as a mimic of tetrahedral transition states in enzymatic reactions. wikipedia.org

Influence of Substituents on Reaction Kinetics and Selectivity

Substituents on the benzene (B151609) ring of a benzenesulfonamide have a profound impact on the molecule's reactivity, influencing both the rate of reaction (kinetics) and the preferred outcome (selectivity). These effects are primarily governed by the electronic nature (electron-donating or electron-withdrawing) and steric bulk of the substituents. libretexts.orglibretexts.org

For this compound, both the amino and butylamino groups are considered electron-donating groups (EDGs). Their presence activates the benzene ring towards electrophilic substitution, making the ring more electron-rich and thus more reactive. libretexts.orglibretexts.org This increased electron density is particularly pronounced at the ortho and para positions relative to the activating groups.

The electronic effects of these substituents can be summarized as follows:

Inductive Effect: The nitrogen atoms of the amino and butylamino groups are more electronegative than carbon, leading to an inductive withdrawal of electron density from the ring through the sigma bonds. However, this effect is generally weaker than the resonance effect for these groups. libretexts.org

Resonance Effect: The lone pair of electrons on the nitrogen atoms can be delocalized into the benzene ring through pi-conjugation. This resonance donation of electron density is a powerful activating effect. libretexts.orglibretexts.org

Steric effects also play a role. The butylamino group is bulkier than the amino group, which could hinder reactions at the adjacent positions on the ring. The specific placement of these groups in this compound would direct further substitution patterns on the aromatic ring.

| Substituent Type | Example | Electronic Effect | Influence on Reactivity |

| Electron-Donating | -NH2, -NHR, -OH, -OR, -Alkyl | Activates the ring (ortho, para-directing) | Increases rate of electrophilic substitution. libretexts.org |

| Electron-Withdrawing | -NO2, -CN, -SO3H, -CF3 | Deactivates the ring (meta-directing) | Decreases rate of electrophilic substitution. libretexts.org |

| Halogens | -F, -Cl, -Br, -I | Deactivates the ring (ortho, para-directing) | Decreases rate of electrophilic substitution but directs ortho/para. libretexts.org |

Computational Probing of Reaction Mechanisms

Computational chemistry has become an indispensable tool for investigating the intricate details of reaction mechanisms involving benzenesulfonamide scaffolds. nih.govresearchgate.net Quantum chemical calculations, particularly Density Functional Theory (DFT), allow for the modeling of reaction pathways, the characterization of transition state structures, and the calculation of activation energies. researchgate.net

These computational approaches provide insights that are often difficult to obtain through experimental means alone. For example, DFT calculations have been used to:

Elucidate Fragmentation Pathways: In mass spectrometry, computational models can help rationalize the observed fragmentation patterns of protonated sulfonamides by calculating the energy barriers for different cleavage and rearrangement processes. researchgate.net

Verify Proposed Mechanisms: Computational results can lend support to or refute proposed reaction mechanisms. For instance, calculations can show the energetic favorability of one pathway over another. nih.gov

Understand Stereoselectivity: In asymmetric synthesis, computational modeling of transition states can explain the origin of enantioselectivity by identifying the key noncovalent interactions between the substrate, catalyst, and reagents. acs.org

Predict Reactivity: Quantitative Structure-Activity Relationship (QSAR) analyses, which are often based on computationally derived descriptors, can predict the biological activity of novel sulfonamide derivatives. nih.gov

For a specific molecule like this compound, computational studies could be employed to predict its conformational preferences, electronic properties, and reactivity in various chemical transformations, providing a theoretical framework to guide synthetic efforts.

Computational Chemistry and in Silico Studies of 3 Amino 4 Butylamino Benzenesulfonamide and Analogues

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to elucidate the electronic structure, reactivity, and stability of compounds such as 3-Amino-4-butylamino-benzenesulfonamide.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.netyoutube.comwikipedia.org

For benzenesulfonamide (B165840) derivatives, the HOMO is typically localized over the amino and phenyl groups, indicating these as the primary sites for electrophilic attack. Conversely, the LUMO is often distributed over the sulfonamide group and the benzene (B151609) ring, suggesting these are the regions susceptible to nucleophilic attack. A smaller HOMO-LUMO gap implies higher chemical reactivity and lower kinetic stability. researchgate.net

Interactive Data Table: Frontier Molecular Orbital Energies of Representative Sulfonamide Analogues

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Analogue A | -6.24 | -2.90 | 3.34 |

| Analogue B | -5.89 | -1.98 | 3.91 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its intermolecular interaction patterns. mkjc.inwolfram.com The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons and prone to electrophilic attack. Blue regions signify positive electrostatic potential, indicating electron-deficient areas that are favorable for nucleophilic attack. Green and yellow areas represent intermediate potentials. researchgate.netresearchgate.net

In sulfonamide derivatives, the MEP maps typically show negative potential (red) around the oxygen atoms of the sulfonamide group, making them potential sites for hydrogen bonding and interactions with electrophiles. chemijournal.com The hydrogen atoms of the amino groups, on the other hand, usually exhibit a positive potential (blue), indicating their role as hydrogen bond donors. mdpi.com The aromatic ring often displays a mix of potentials, influencing its stacking interactions.

Global reactivity descriptors, such as chemical hardness (η) and the electrophilicity index (ω), provide quantitative measures of a molecule's stability and reactivity. These parameters are derived from the HOMO and LUMO energies. dergipark.org.tr

Chemical Hardness (η) is a measure of a molecule's resistance to deformation or change in its electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. A higher value of chemical hardness indicates greater stability and lower reactivity. dergipark.org.tr

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. It is calculated using the electronic chemical potential (μ) and chemical hardness (η), where ω = μ² / (2η) and μ = (E_HOMO + E_LUMO) / 2. A higher electrophilicity index suggests a greater capacity to act as an electrophile. researchgate.netdergipark.org.tr

These descriptors are instrumental in comparing the reactivity of different this compound analogues and in understanding their potential biological activities. chemijournal.com

Interactive Data Table: Global Reactivity Descriptors of Sulfonamide Analogues

| Compound | Chemical Hardness (η) | Electrophilicity Index (ω) |

|---|---|---|

| Analogue A | 1.67 | 6.58 |

| Analogue B | 1.96 | 4.79 |

Molecular Docking and Ligand-Target Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govlongdom.org It is widely used to predict the binding mode of a ligand (e.g., a drug candidate) to the active site of a target protein, providing insights into the binding affinity and the nature of the intermolecular interactions. nih.gov

For sulfonamide-based compounds, a primary target for molecular docking studies is the enzyme family of carbonic anhydrases (CAs). mdpi.comnih.gov These enzymes play crucial roles in various physiological processes, and their inhibition has therapeutic applications. Docking studies of this compound analogues into the active sites of different CA isozymes can predict their potential inhibitory activity and selectivity. nih.gov

The active site of carbonic anhydrases contains a zinc ion (Zn²⁺) that is essential for its catalytic activity. The sulfonamide group of the inhibitor typically coordinates with this zinc ion. The binding mode analysis reveals the specific orientation of the ligand within the active site, highlighting key interactions with amino acid residues. nih.gov The benzene ring and its substituents often engage in hydrophobic and van der Waals interactions with nonpolar residues, while the amino groups can form hydrogen bonds with polar residues in the active site. nih.gov

The stability of the ligand-protein complex is determined by a network of intermolecular interactions. Molecular docking simulations provide a detailed picture of these interactions, which include:

Hydrogen Bonding: These are crucial for the specificity and strength of ligand binding. The amino and sulfonamide groups of this compound are capable of forming multiple hydrogen bonds with amino acid residues in the enzyme's active site, such as threonine, histidine, and asparagine. nih.gov

Coordination Bonds: A key interaction for sulfonamide inhibitors is the coordination of the sulfonamide nitrogen or oxygen atoms with the zinc ion in the active site of carbonic anhydrases. nih.gov

By analyzing these interactions, researchers can understand the structure-activity relationships (SAR) of these compounds and rationally design new analogues with improved binding affinity and selectivity. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Stability

Research on the parent molecule, benzenesulfonamide, using gas electron diffraction and quantum chemical calculations has shown the existence of two stable conformers: one where the NH2 group eclipses the SO2 group, and another where it is staggered. nih.gov The eclipsed form was found to be more stable by approximately 0.5 kcal/mol. nih.gov For a substituted derivative like this compound, the conformational space is significantly more complex due to the additional substituents.

An MD simulation would typically involve placing the molecule in a periodic box of solvent molecules (e.g., water) and solving Newton's equations of motion for every atom in the system. mdpi.comnih.gov This allows for the exploration of the molecule's potential energy surface and the identification of low-energy, stable conformations. Key parameters analyzed during an MD simulation include:

Dihedral Angle Analysis: Tracking the torsion angles of the C-C-C-C bonds within the butyl group and the C-S-N-H and C-C-N-H angles reveals the preferred orientations of the substituents.

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the molecule's backbone atoms over time from a reference structure, indicating conformational stability. A stable simulation is characterized by a plateauing RMSD value.

Radius of Gyration (Rg): This value indicates the compactness of the molecule. Significant changes in Rg can suggest large-scale conformational changes, such as the folding or extension of the butyl chain. mdpi.com

Solvent Interactions: The simulation also provides detailed information on the hydrogen bonding network between the molecule's amino and sulfonamide groups and the surrounding water molecules, which is crucial for understanding its solubility and stability in aqueous environments. mdpi.com

While specific MD simulation data for this compound is not publicly available, a hypothetical analysis would likely reveal a dynamic equilibrium between several low-energy conformations, primarily differing in the orientation of the flexible butyl chain and the rotational state of the sulfonamide group. The stability of these conformations would be influenced by intramolecular hydrogen bonds and interactions with the solvent.

| Parameter | Description | Expected Observations |

|---|---|---|

| RMSD of Backbone | Measures the stability of the benzenesulfonamide core. | Expected to equilibrate below 0.2 nm, indicating a stable core structure. |

| Radius of Gyration (Rg) | Indicates the overall compactness of the molecule. | Fluctuations would indicate the flexibility and extension of the butylamino side chain. |

| Dihedral Angle (Cα-Cβ-Cγ-Cδ of butyl) | Describes the conformation of the butyl chain. | Transitions between gauche and anti conformations would be observed, indicating chain flexibility. |

| Solvent Hydrogen Bonds | Number of hydrogen bonds between the molecule and water. | A consistent number of H-bonds would suggest stable solvation of the polar groups (NH2, SO2NH2). |

pKa Prediction and Ionization State Modeling

The ionization state of a molecule at physiological pH is a critical determinant of its pharmacokinetic and pharmacodynamic properties. nih.gov For this compound, there are three primary ionizable centers: the sulfonamide group (-SO2NH2), the aromatic amino group at position 3 (-NH2), and the butylamino group at position 4 (-NH-). Predicting the pKa values for these groups allows for the determination of the predominant ionic species at a given pH.

In silico pKa prediction can be performed using a variety of methods, ranging from empirical approaches based on the Hammett equation to more sophisticated quantum mechanical (QM) calculations. nih.govnih.gov Quantitative Structure-Property Relationship (QSPR) models are also commonly employed, using molecular descriptors to correlate structure with acidity. nih.gov

Recent studies on sulfonamide analogues have demonstrated that highly accurate pKa predictions can be achieved by establishing linear relationships between the equilibrium bond lengths of the sulfonamide group (calculated via QM methods) and their experimental aqueous pKa values. rsc.org This method has been successfully applied to primary benzenesulfonamide derivatives and N-phenyl substituted 4-amino-N-phenylbenzenesulfonamide analogues. rsc.org

For this compound, the pKa values can be estimated based on data from analogous structures:

Sulfonamide Group (-SO2NH2): The pKa of the sulfonamide proton is typically in the range of 9-11 for simple benzenesulfonamides. The presence of electron-donating amino groups on the ring is expected to slightly increase this value.

Aromatic Amino Group (3-NH2): The pKa of an aniline-like amino group is typically around 4-5. The electron-withdrawing sulfonamide group would decrease this value, while the electron-donating butylamino group would increase it.

Butylamino Group (4-NH-): As a secondary alkylamine, this group is expected to be the most basic, with a pKa likely in the range of 10-11.

A closely related compound, 3-amino-4-hydroxy benzenesulfonamide, has been studied, and its acid-base equilibrium constants have been determined, providing a valuable reference for the likely behavior of the target molecule. researchgate.net Based on these considerations, at physiological pH (~7.4), the butylamino group would exist predominantly in its protonated, cationic form (-NH2+), while the other groups would be neutral. The sulfonamide group would only become significantly deprotonated at a more alkaline pH.

| Ionizable Group | Estimated pKa Range | Predicted State at pH 7.4 |

|---|---|---|

| 3-Amino (aromatic) | ~4.0 - 5.0 | Neutral (NH2) |

| 4-Butylamino (aliphatic) | ~10.0 - 11.0 | Protonated (NH2+) |

| Benzenesulfonamide | ~9.5 - 10.5 | Neutral (SO2NH2) |

Structure-Based and Ligand-Based Drug Design (SBDD/LBDD) Strategies

The benzenesulfonamide scaffold is a well-established pharmacophore, particularly for inhibitors of carbonic anhydrase (CA) enzymes. nih.govmdpi.com The design of novel analogues of this compound can be pursued using both structure-based and ligand-based drug design strategies.

Structure-Based Drug Design (SBDD): SBDD relies on the three-dimensional structure of the biological target, typically obtained through X-ray crystallography or NMR. cnr.it For sulfonamide-based inhibitors, the target is often a carbonic anhydrase isoform. The SBDD process for designing analogues of this compound would involve:

Molecular Docking: The compound would be computationally docked into the active site of a target CA isoform (e.g., hCA II or hCA IX). The primary sulfonamide group is known to coordinate with the catalytic zinc ion in the active site. cnr.it The docking simulations would predict the binding pose and affinity, highlighting key interactions (hydrogen bonds, hydrophobic contacts) between the ligand and protein residues like Thr199 and Thr200. nih.gov

Scaffold Modification: Based on the docking pose, modifications can be proposed to improve binding affinity and selectivity. For instance, the butylamino group extends into a region of the active site that can be modified to enhance hydrophobic interactions or form additional hydrogen bonds. The 3-amino group could be derivatized to interact with residues at the rim of the active site. The goal is to design analogues that exploit specific features of the target isoform's active site to achieve selectivity. nih.gov

Ligand-Based Drug Design (LBDD): LBDD is employed when the 3D structure of the target is unknown and relies on the knowledge of a set of molecules known to be active. scielo.br

Pharmacophore Modeling: A pharmacophore model can be generated based on a series of known active benzenesulfonamide inhibitors of a specific target. This model defines the essential 3D arrangement of chemical features required for activity, such as a zinc-binding group (the sulfonamide), hydrogen bond donors/acceptors, and hydrophobic regions. For CA inhibitors, a typical pharmacophore would include the sulfonamide group and specific locations for aromatic and hydrophobic features that occupy the active site subpockets.

Quantitative Structure-Activity Relationship (QSAR): A QSAR model can be developed to correlate the physicochemical properties of a series of benzenesulfonamide analogues with their biological activity. nih.gov This model, often a mathematical equation, can then be used to predict the activity of novel, unsynthesized analogues of this compound, guiding the selection of the most promising candidates for synthesis. For example, a QSAR study might reveal that increasing the hydrophobicity of the substituent at the 4-position correlates with increased inhibitory potency against a particular CA isoform.

Both SBDD and LBDD strategies can be used in a complementary fashion to guide the rational design of more potent and selective analogues based on the this compound scaffold. Studies on derivatives of the closely related 3-amino-4-hydroxybenzenesulfonamide (B74053) have successfully used these approaches to develop novel CA inhibitors. mdpi.com

| Pharmacophoric Feature | Chemical Moiety | Role in Binding |

|---|---|---|

| Zinc Binding Group (ZBG) | Primary Sulfonamide (-SO2NH2) | Coordinates to the catalytic Zn2+ ion in the active site. |

| Hydrogen Bond Acceptor | Sulfonamide Oxygen atoms | Accepts a hydrogen bond from the backbone NH of Thr199. nih.gov |

| Aromatic/Hydrophobic Core | Benzene ring | Forms hydrophobic interactions with nonpolar residues in the active site. |

| Hydrophobic/Substituent Region | Butylamino group | Occupies a hydrophobic subpocket, can be modified to enhance affinity and selectivity. |

Structure Activity Relationship Sar and Molecular Design Principles for Benzenesulfonamide Derivatives

Impact of Substituent Modifications on Molecular Interactions

The biological activity of benzenesulfonamide (B165840) derivatives is profoundly influenced by the nature and position of substituents on the aromatic ring and the sulfonamide nitrogen. researchgate.netnih.gov For 3-Amino-4-butylamino-benzenesulfonamide, the amino group at position 3, the butylamino group at position 4, and the sulfonamide moiety itself are the primary drivers of its interaction with biological targets.

Role of Amino Groups at Positions 3 and 4 in Activity Modulation

The amino groups on the benzenesulfonamide ring are critical for establishing key interactions with biological receptors. The presence of an amino group, particularly at the para-position (position 4), is a well-established feature in classical antibacterial sulfonamides. ontosight.ai In the case of this compound, the substitution pattern is different, featuring a primary amino group at the meta-position (C3) and a secondary amino group at the para-position (C4).

These groups can act as both hydrogen bond donors and acceptors, forming crucial connections within a target's active site. The precise positioning of these groups is significant; for instance, in HIV-1 capsid inhibitors, shifting a substituent from the para- to the meta- or ortho-position can dramatically alter activity, highlighting the importance of substituent location for optimal interaction. nih.gov The 3-amino group can engage in hydrogen bonding with amino acid residues, while the 4-butylamino group provides an additional hydrogen bond donor capability. The combination of these groups creates a distinct electronic and steric profile that dictates the molecule's binding orientation and affinity. Studies on related compounds, such as 3-amino-4-hydroxy-benzenesulfonamide, have shown this scaffold to be a versatile starting point for developing enzyme inhibitors, underscoring the value of the 3,4-substitution pattern in medicinal chemistry. nih.gov

Effects of Sulfonamide Group Modifications on Biological Interaction

The sulfonamide group (-SO₂NH₂) is a key pharmacophoric feature, renowned for its ability to act as a transition-state mimetic and to coordinate with metal ions in metalloenzymes, such as the zinc ion in carbonic anhydrases. nih.govrsc.org Its geometry and electronic properties allow it to act as a potent hydrogen bond donor and acceptor. The two oxygen atoms can accept hydrogen bonds, while the NH proton can donate one.

Modifications to this group can drastically alter a compound's biological profile. For instance, N-acylation or substitution on the sulfonamide nitrogen can change its acidity and hydrogen-bonding pattern, which can be exploited to fine-tune binding affinity and selectivity. nih.gov The sulfonamide moiety is also a well-known bioisostere of the carboxylic acid group, sharing similar acidic properties and spatial arrangements of hydrogen bond acceptors, which allows for its substitution in drug design to improve pharmacokinetic properties. tandfonline.comnumberanalytics.comzu.ac.ae Molecular docking studies frequently show the sulfonamide oxygen atoms forming hydrogen bonds with key residues in the target's active site, anchoring the inhibitor. tandfonline.com

| Functional Group | Potential Interactions | Impact of Modification |

| 3-Amino Group | Hydrogen bond donor/acceptor | Alteration of basicity or steric bulk can change binding orientation and specificity. |

| 4-Butylamino Group | Hydrogen bond donor, hydrophobic interactions | Changing chain length or branching affects lipophilicity and access to hydrophobic pockets. |

| Sulfonamide Group | Metal ion coordination, H-bond donor/acceptor | N-substitution alters acidity and H-bonding; replacement with bioisosteres can modulate physicochemical properties. |

Rational Design Strategies for Enhanced Specificity and Binding Affinity

Rational drug design aims to develop potent and selective inhibitors by leveraging knowledge of the target's three-dimensional structure and the SAR of existing ligands. nih.gov For benzenesulfonamide derivatives like this compound, several strategies can be employed to enhance specificity and binding affinity.

One common strategy is the "tail approach," where modifications are made to parts of the molecule extending from the core scaffold to exploit specific interactions in the target's active site. nih.govtandfonline.com For this compound, this could involve:

Modification of the Butyl Chain: Introducing polarity (e.g., a hydroxyl or ether group) or branching to the butyl chain could improve selectivity and solubility.

Derivatization of the 3-Amino Group: Acylating the 3-amino group or using it as a linker to attach other pharmacophoric fragments could enable the molecule to engage with additional residues in the binding pocket.

Ring Substitution: Adding substituents to other positions on the benzene (B151609) ring could further refine the electronic properties and steric profile of the compound to better match the target's surface. For example, electron-withdrawing groups have been shown to be beneficial for activity in certain series of benzenesulfonamides. ajchem-b.comnih.gov

Structure-based design, utilizing molecular docking and crystallography, is another powerful approach. By visualizing how a ligand binds to its target, researchers can identify opportunities for optimization. researchgate.netnih.gov For instance, if docking studies reveal an unoccupied hydrophobic pocket near the butylamino group, extending or modifying the butyl chain could lead to a significant increase in potency. nih.gov

Scaffold Hopping and Bioisosteric Replacement Studies

When optimization of an existing scaffold reaches its limits, medicinal chemists often turn to scaffold hopping and bioisosteric replacement. dundee.ac.uk Scaffold hopping involves replacing the central core of a molecule (the scaffold) with a structurally different one while retaining the original biological activity. nih.gov This can lead to compounds with novel intellectual property, improved physicochemical properties, and better ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. dundee.ac.uk For this compound, the benzenesulfonamide core could be replaced with other aromatic or heterocyclic systems that maintain the crucial spatial arrangement of the amino, butylamino, and sulfonamide-like groups.

Bioisosteric replacement is the substitution of one atom or group with another that has similar physical or chemical properties, leading to a molecule with similar biological activity. tandfonline.comnumberanalytics.com This is a more conservative approach than scaffold hopping.

Sulfonamide Group Replacement: The sulfonamide group is a classical bioisostere of a carboxylic acid. zu.ac.ae Other potential replacements include tetrazoles or N-acylsulfonamides, which can offer different acidity, lipophilicity, and metabolic stability profiles. nih.govresearchgate.net

Ring Bioisosteres: The benzene ring itself can be replaced with heterocycles like pyridine (B92270) or thiophene (B33073) to alter the molecule's properties, such as polarity and metabolic stability.

The goal of these strategies is to explore new chemical space to find compounds with superior therapeutic potential. nih.gov

| Bioisostere | Parent Group | Key Property Changes |

| Carboxylic Acid | Sulfonamide | Increased acidity, altered H-bonding pattern. tandfonline.com |

| Tetrazole | Sulfonamide / Carboxylic Acid | Increased metabolic stability, lower pKa than carboxylic acid. researchgate.net |

| Pyridine Ring | Benzene Ring | Increased polarity, potential for H-bonding via ring nitrogen. |

| Thiophene Ring | Benzene Ring | Altered electronics and metabolic profile. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov The fundamental principle is that the biological activity of a compound is a function of its physicochemical properties and structural features. nih.gov

For a series of derivatives based on the this compound scaffold, a QSAR model could be developed to predict the activity of new, unsynthesized compounds. This process involves:

Data Set Generation: Synthesizing and testing a series of analogues with systematic variations (e.g., different alkyl chains at the 4-amino position, various substituents on the 3-amino group or benzene ring).

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound, which can be electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), or topological. chemijournal.comnih.gov

Model Building: Using statistical methods like multiple linear regression or partial least squares to build a mathematical equation that correlates the descriptors with the observed biological activity.

Model Validation: Testing the predictive power of the model using an external set of compounds not used in the model-building process. researchgate.netresearchgate.net

A typical 3D-QSAR model might reveal that activity is positively correlated with hydrophobic character in one region of the molecule (e.g., the butylamino tail) and negatively correlated with steric bulk in another. chemijournal.comresearchgate.net Such models provide valuable insights into the SAR and guide the rational design of more potent compounds. nih.gov

| QSAR Descriptor | Type | Potential Influence on Activity |

| LogP | Hydrophobic | Relates to membrane permeability and hydrophobic interactions in the binding site. nih.gov |

| Dipole Moment | Electronic | Influences long-range electrostatic interactions with the target. |

| HOMO/LUMO Energies | Quantum Chemical | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions. |

| Molecular Surface Area | Steric/Topological | Correlates with the overall size of the molecule and its fit within the binding pocket. |

Advanced Spectroscopic and Structural Characterization of Benzenesulfonamide Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 3-Amino-4-butylamino-benzenesulfonamide, both ¹H and ¹³C NMR would provide definitive evidence for its structural assembly.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of distinct proton environments, their integration (ratio), and their electronic surroundings. The aromatic region would display signals corresponding to the three protons on the benzene (B151609) ring. Due to the substitution pattern, these protons would exhibit complex splitting patterns (multiplets) typically in the range of δ 6.5-8.0 ppm. researchgate.net The chemical shifts are influenced by the electron-donating effects of the amino and butylamino groups and the electron-withdrawing nature of the sulfonamide group. The protons of the butyl group would appear in the upfield region (δ 0.9-3.5 ppm), with the terminal methyl group appearing as a triplet, and the three methylene groups showing distinct multiplets. The protons on the nitrogen atoms (NH₂ and NH) would likely appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration. rsc.orguark.edu

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. The six carbons of the benzene ring would produce distinct signals in the aromatic region (δ 110-150 ppm). The chemical shifts of the carbons directly attached to the nitrogen and sulfur atoms would be significantly influenced by these heteroatoms. The four carbons of the butyl group would be observed in the aliphatic region (δ 10-50 ppm). rsc.org

Predicted ¹H and ¹³C NMR Chemical Shift Ranges

| Assignment | ¹H NMR Predicted δ (ppm) | ¹³C NMR Predicted δ (ppm) | Notes |

|---|---|---|---|

| Aromatic C-H | 6.5 - 8.0 (m) | 110 - 130 | Complex multiplets due to substitution pattern. |

| Aromatic C-N / C-S | - | 130 - 150 | Quaternary carbons, shifted downfield by heteroatoms. |

| -NH₂ / -NH- | Variable (br s) | - | Broad signals, position is solvent-dependent. |

| -CH₂- (butyl, adjacent to NH) | 3.0 - 3.5 (t or m) | 40 - 50 | Deshielded by the adjacent nitrogen atom. |

| -CH₂-CH₂- (butyl) | 1.4 - 1.8 (m) | 25 - 35 | Methylene groups in the middle of the chain. |

| -CH₂-CH₃ (butyl) | 1.2 - 1.6 (m) | 15 - 25 |

Note: δ = chemical shift in parts per million; s = singlet, t = triplet, m = multiplet, br = broad.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by measuring the vibrations of its bonds.

The IR spectrum of this compound would show characteristic absorption bands. The N-H stretching vibrations of the primary amino (-NH₂) and secondary amino (-NH-) groups are expected in the 3200-3500 cm⁻¹ region. researchgate.netlibretexts.org Primary amines typically show two bands (asymmetric and symmetric stretching), while secondary amines show one. The sulfonamide group (-SO₂NH₂) is characterized by strong asymmetric and symmetric stretching bands for the S=O bonds, typically appearing in the ranges of 1311-1377 cm⁻¹ and 1151-1182 cm⁻¹, respectively. researchgate.net The S-N stretching vibration is generally observed around 900-940 cm⁻¹. researchgate.netnih.gov Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while C=C stretching vibrations within the benzene ring are found in the 1450-1600 cm⁻¹ region. nih.gov The C-N stretching of aromatic amines is typically observed between 1200 and 1350 cm⁻¹. libretexts.org

Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| -NH₂ and -NH- | N-H Stretching | 3200 - 3500 |

| Aromatic C-H | C-H Stretching | 3000 - 3100 |

| Aliphatic C-H | C-H Stretching | 2850 - 2960 |

| Aromatic C=C | C=C Ring Stretching | 1450 - 1600 |

| -NH₂ | N-H Bending (Scissoring) | 1550 - 1650 |

| -SO₂- | Asymmetric S=O Stretching | 1311 - 1377 |

| -SO₂- | Symmetric S=O Stretching | 1151 - 1182 |

| Aromatic C-N | C-N Stretching | 1200 - 1350 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns. Using a technique like electrospray ionization (ESI), the compound would be ionized, typically by protonation, to form the molecular ion [M+H]⁺.

A hallmark fragmentation pathway for aromatic sulfonamides is the elimination of a neutral sulfur dioxide (SO₂) molecule, corresponding to a loss of 64 mass units from the parent ion. nih.govresearchgate.net This rearrangement is a frequently encountered reaction in the mass spectrometry of this class of compounds. nih.govresearchgate.net Further fragmentation of this compound would likely involve cleavage of the butyl group and other characteristic losses from the aromatic ring system. Tandem mass spectrometry (MS/MS) would be employed to isolate the molecular ion and induce fragmentation, allowing for detailed structural elucidation based on the resulting daughter ions. researchgate.net

Predicted Mass Spectrometry Fragments

| Ion | m/z (mass-to-charge ratio) | Description |

|---|---|---|

| [M+H]⁺ | 258.1 | Protonated molecular ion |

| [M+H - SO₂]⁺ | 194.1 | Loss of neutral sulfur dioxide (SO₂) nih.govresearchgate.net |

| [M+H - C₄H₉]⁺ | 201.1 | Loss of the butyl radical |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive three-dimensional structure of a molecule in its solid, crystalline state, offering precise measurements of bond lengths, bond angles, and torsional angles.

While specific crystal structure data for this compound is not available in the searched literature, studies on related benzenesulfonamide (B165840) derivatives provide insight into expected structural features. acs.orgmdpi.com The geometry around the sulfur atom would be tetrahedral. The orientation of the sulfonamide group relative to the benzene ring is a key conformational feature. mdpi.com In many sulfonamide crystal structures, the amino group of the sulfonamide lies perpendicular to the plane of the benzene ring. mdpi.com The crystal packing would likely be dominated by hydrogen bonding interactions involving the amino and sulfonamide groups, which would link molecules into a complex three-dimensional network.

UV-Vis Spectroscopy for Electronic Transitions and Optical Properties

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org The chromophores in this compound are the substituted benzene ring and the nitrogen atoms with lone pair electrons.

The spectrum is expected to show strong absorptions corresponding to π → π* transitions within the aromatic system. uzh.chshu.ac.uk The presence of the amino and butylamino groups, which are auxochromes, would cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to unsubstituted benzene. uomustansiriyah.edu.iq Weaker n → π* transitions, involving the promotion of non-bonding electrons from the nitrogen atoms to anti-bonding π* orbitals of the ring, may also be observed. uzh.chshu.ac.uk In arylamines, the interaction of the nitrogen lone pair with the π-electron system of the ring typically shifts the absorption to longer wavelengths; for example, aniline (B41778) has a λ_max of 280 nm compared to benzene's at 256 nm. libretexts.org The exact position of the absorption maxima (λ_max) would be influenced by the solvent polarity. uomustansiriyah.edu.iq

Expected UV-Vis Absorption Data

| Electronic Transition | Typical Wavelength Range (nm) | Relative Intensity |

|---|---|---|

| π → π* | 230 - 300 | High |

In Vitro Mechanistic Investigations of Benzenesulfonamide Target Interactions

Molecular Target Identification and Validation in Biochemical Assays

Biochemical assays are fundamental in identifying the direct molecular targets of a compound and quantifying its interaction. For benzenesulfonamide (B165840) derivatives, these studies have revealed a range of enzymatic and receptor targets.

Enzyme Inhibition Studies (e.g., Carbonic Anhydrases, Glyoxalase I, Urease)

Carbonic Anhydrases (CAs): The primary sulfonamide group is a classic zinc-binding motif, making benzenesulfonamides potent inhibitors of carbonic anhydrases (CAs). mdpi.com These metalloenzymes are crucial in processes like pH homeostasis and respiration. tandfonline.comnih.gov Several of the 12 catalytically active human CA isoforms are overexpressed in various diseases, including cancer (e.g., hCA IX and XII), making them key therapeutic targets. mdpi.comnih.gov

Inhibition studies on various 4-amino-substituted benzenesulfonamide derivatives show a wide range of affinities for different CA isoforms. For instance, N-aryl-β-alanine derivatives were generally found to be weak inhibitors of most tested CAs (CA I, II, VI, VII, XII, and XIII), with dissociation constants (Kd) often higher than 1 µM. mdpi.com However, modifications to the benzenesulfonamide scaffold can yield highly potent and selective inhibitors. Click chemistry-derived benzenesulfonamides have demonstrated low nanomolar to subnanomolar inhibition constants (Ki) against the tumor-associated isoforms hCA IX and hCA XII. nih.govacs.org

| Compound Class | Target Isoform | Inhibition Constant (Ki) Range | Reference |

| Benzenesulfonamides (Click Chemistry) | hCA IX | 1.5 - 38.9 nM | nih.govacs.org |

| Benzenesulfonamides (Click Chemistry) | hCA XII | 0.8 - 12.4 nM | nih.govacs.org |

| Tetrafluorobenzenesulfonamides | hCA IX | 1.5 - 38.9 nM (generally more potent) | nih.govacs.org |

| Tetrafluorobenzenesulfonamides | hCA XII | 0.8 - 12.4 nM (generally more potent) | nih.govacs.org |

| 1-(4-benzenesulfonamide)-3-alkyl/benzyl-hydantoins | hCA II | 1.2 - 91.2 nM | nih.gov |

Glyoxalase I (Glo-I): The glyoxalase system is vital for detoxifying cytotoxic metabolites, primarily methylglyoxal (MG). nih.gov Cancer cells, with their high metabolic rate, often overexpress Glyoxalase I (Glo-I), making it an attractive target for anticancer therapies. nih.govnih.gov Inhibition of Glo-I leads to the accumulation of MG, which can trigger apoptosis. nih.gov Research has focused on designing 1,4-benzenesulfonamide derivatives as potential Glo-I inhibitors to exploit this vulnerability in cancer cells. nih.gov

Urease: Urease is a nickel-dependent enzyme that catalyzes the hydrolysis of urea. mdpi.com Its activity is a critical virulence factor for several pathogens, including Helicobacter pylori, which is implicated in various gastric diseases. nih.govnih.gov Consequently, urease inhibitors are sought for therapeutic applications. mdpi.comnih.gov Sulfonamides are among the chemical classes that have been explored for urease inhibitory activity. researchgate.net The inhibition of urease can disrupt the pathogen's ability to survive in the acidic stomach environment. nih.gov

Receptor Binding and Activation Mechanisms

Beyond enzyme inhibition, benzenesulfonamide derivatives serve as scaffolds for compounds targeting cellular receptors. A structurally similar compound, 3-amino-4-hydroxybenzenesulfonamide (B74053), is utilized as a chemical reagent to synthesize antagonists for the somatostatin receptor subtype 5 (SST5R). nih.govmdpi.com SST5R is a G-protein coupled receptor involved in various physiological processes, and its modulation is a target for several therapeutic areas. The development of antagonists for this receptor highlights the utility of the 3-amino-benzenesulfonamide core in designing molecules that can specifically interact with receptor binding pockets. nih.govmdpi.com

Cellular Pathway Modulation Studies in Relevant Models

Investigating the effects of a compound on cellular pathways provides a broader understanding of its biological impact. For benzenesulfonamide derivatives, studies in relevant cell models have demonstrated significant modulation of pathways controlling cell cycle, apoptosis, and metastasis.

Investigation of Cellular Cycle Effects

The cell cycle is a tightly regulated process, and its disruption can halt cancer cell proliferation. Several benzenesulfonamide derivatives have been shown to induce cell cycle arrest.

G2/M Phase Arrest: Quinazoline sulfonates and a novel 2,4-dinitrobenzenesulfonamide derivative (S1) have been reported to cause a strong cell cycle arrest in the G2/M phase in glioblastoma and K562 leukemia cells, respectively. nih.govnih.govnih.govresearchgate.net This blockage prevents cells from entering mitosis, thereby inhibiting their division.

G0/G1 Phase Arrest: The same 2,4-dinitrobenzenesulfonamide derivative (S1) was also found to induce a cell cycle blockade at the G0/G1 phase in Jurkat leukemia cells. nih.govresearchgate.net

These findings indicate that the benzenesulfonamide scaffold can be modified to create compounds that interfere with different checkpoints of the cell cycle, representing a key mechanism for their anticancer activity. nih.govnih.gov

| Compound Derivative Class | Cell Line | Effect | Reference |

| Quinazoline Sulfonates | Glioblastoma | Strong G2/M Phase Arrest | nih.govnih.gov |

| 2,4-Dinitrobenzenesulfonamide S1 | K562 (Leukemia) | G2/M Phase Arrest | nih.govresearchgate.net |

| 2,4-Dinitrobenzenesulfonamide S1 | Jurkat (Leukemia) | G0/G1 Phase Arrest | nih.govresearchgate.net |

Induction of Apoptosis Pathways

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Many anticancer agents function by inducing apoptosis. Benzenesulfonamide derivatives have been shown to trigger this pathway through various mechanisms.

Studies on benzo(b)thiophenesulphonamide 1,1-dioxide derivatives (BTS) in human leukemic cells revealed a classic apoptotic process, including mitochondrial dysfunction, release of cytochrome c, and activation of caspases-3, -8, and -9. nih.gov This suggests the involvement of both the intrinsic (mitochondria-dependent) and extrinsic signaling pathways in apoptosis. nih.gov Similarly, other 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide derivatives were found to increase the early apoptotic population of cells and induce apoptosis via caspase activation in HeLa cells. mdpi.com The induction of apoptosis is often preceded by the generation of intracellular reactive oxygen species (ROS), which act as essential mediators in the process. nih.gov

| Compound Derivative Class | Cell Line | Apoptotic Mechanism | Reference |

| Benzo(b)thiophenesulphonamide 1,1-dioxides | CCRF-CEM (Leukemia) | ROS production, mitochondrial dysfunction, Caspase-3, -8, -9 activation | nih.gov |

| 2,4-Dinitrobenzenesulfonamide S1 | K562 (Leukemia) | Activation of extrinsic & intrinsic pathways, Caspase-3 activation | nih.govresearchgate.net |

| 2-Alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamides | HeLa | Increase in early apoptotic population, Caspase activation | mdpi.com |

Impact on Cellular Migration and Invasion

The ability of cancer cells to migrate and invade surrounding tissues is the hallmark of metastasis. Targeting these processes is a key strategy in cancer therapy. The inhibition of tumor-associated CA IX by benzenesulfonamide derivatives is directly linked to the impairment of cell invasion. nih.gov The proteoglycan-like (PG) domain of CA IX is known to be involved in cell adhesion and invasion, particularly under the hypoxic conditions often found in solid tumors. nih.gov

Studies using indole-based benzenesulfonamides demonstrated potent antimigratory activities against MCF-7 and SK-BR-3 breast cancer cells in hypoxic conditions. nih.gov The effect was shown to be dependent on the inhibition of CA IX, as the compounds could not significantly reduce the viability of CA IX-knockdown cells. nih.gov Furthermore, research on derivatives of 3-amino-4-hydroxy-benzenesulfonamide in 3D spheroid cultures of glioblastoma (U-87) and prostate adenocarcinoma (PPC-1) cells showed that specific compounds caused the spheroids to become looser, suggesting an impact on cell-cell adhesion and potentially invasion. researchgate.net

Examination of Molecular Mechanisms of Resistance in Cellular Systems

The development of resistance to a bioactive compound is a significant challenge. Understanding the molecular mechanisms of resistance is crucial for the long-term viability of any potential therapeutic agent. For 3-Amino-4-butylamino-benzenesulfonamide, investigations into resistance mechanisms in cellular systems would likely focus on several key areas.

One common mechanism of resistance is the alteration of the drug target through mutation, which can reduce the binding affinity of the compound. Another possibility is the increased expression of efflux pumps, which actively transport the compound out of the cell, preventing it from reaching its target. Additionally, cells may develop alternative metabolic pathways to bypass the inhibitory effect of the compound.

Studies on derivatives of the similar compound, 3-Amino-4-hydroxy-benzenesulfonamide, have shown that inhibition of certain enzymes in cancer cell lines could lead to lower resistance to anticancer drugs. nih.gov

Currently, there are no published studies detailing the molecular mechanisms of resistance specifically to this compound. Research in this area would involve generating resistant cell lines through prolonged exposure to the compound and then employing techniques such as genomic sequencing to identify mutations, and transcriptomic or proteomic analysis to identify changes in gene and protein expression.

Synergistic Effects with Established Agents in In Vitro Cellular Models

Investigating the synergistic effects of this compound with established therapeutic agents can reveal combination therapies with enhanced efficacy. Synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. nih.gov

In the context of antimicrobial research, for example, a compound like this compound could be tested in combination with known antibiotics against various bacterial strains. frontiersin.org The synergistic activity is often quantified using the fractional inhibitory concentration index (FICI). An FICI of <0.5 is typically considered synergistic. frontiersin.org Mechanisms of synergy can include one agent increasing the permeability of the cell membrane, allowing for greater uptake of the second agent. nih.gov

The following table illustrates how data on synergistic effects would be presented, based on a hypothetical study of this compound with a conventional antibiotic against a resistant bacterial strain.

| Compound | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI | Interpretation |

| This compound | 128 | 32 | 0.5 | Additive |

| Antibiotic X | 64 | 16 |

This is a hypothetical data table and does not represent experimental results.

No specific studies on the synergistic effects of this compound with other agents have been found in the available literature.

Biological Interactions in Ex Vivo/In Vitro Cardiovascular Models

To assess the potential cardiovascular effects of this compound, a variety of ex vivo and in vitro models would be employed. These models allow for the investigation of the compound's direct effects on cardiovascular tissues and cells in a controlled environment.

Ex vivo studies could involve isolated organ preparations, such as the Langendorff-perfused heart or isolated blood vessel rings. These models can be used to assess the effects of the compound on heart rate, contractility, and vascular tone.

In vitro studies would likely utilize cultured cardiovascular cells, such as cardiomyocytes, endothelial cells, and vascular smooth muscle cells. These cellular models are valuable for dissecting the molecular mechanisms underlying the cardiovascular effects of the compound, including its impact on ion channels, signaling pathways, and gene expression.

As of now, there is no publicly available research detailing the biological interactions of this compound in cardiovascular models.

Future Research Directions and Emerging Paradigms in 3 Amino 4 Butylamino Benzenesulfonamide Chemistry

Development of Advanced Synthetic Methodologies for Complex Derivatives

The synthesis of novel 3-Amino-4-butylamino-benzenesulfonamide derivatives with enhanced complexity and functionality is pivotal for exploring their structure-activity relationships (SAR). Future efforts in this area will likely focus on moving beyond traditional synthetic methods towards more advanced and efficient strategies.

Modern synthetic organic chemistry offers a toolkit of powerful reactions that could be applied to the this compound core. For instance, palladium-mediated cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions, could be employed to introduce a wide array of substituents onto the aromatic ring. nih.gov C-H activation is another emerging area that could allow for the direct functionalization of the benzenesulfonamide (B165840) scaffold, offering a more atom-economical and streamlined approach to derivatization.

Furthermore, the principles of green chemistry are increasingly influencing synthetic route design. The use of flow chemistry, for example, could enable safer, more scalable, and highly controlled synthesis of complex derivatives. This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and purity.

Table 1: Potential Advanced Synthetic Methodologies for this compound Derivatization

| Methodology | Potential Application on Scaffold | Advantages |

| Palladium-Catalyzed Cross-Coupling | Introduction of aryl, heteroaryl, or alkyl groups at various positions. | High efficiency, broad substrate scope, and functional group tolerance. |

| C-H Activation/Functionalization | Direct introduction of functional groups onto the benzene (B151609) ring. | Atom economy, reduced number of synthetic steps. |

| Flow Chemistry | Continuous and scalable synthesis of derivatives. | Enhanced safety, improved reaction control, and higher yields. |

| Photoredox Catalysis | Mild and selective functionalization under visible light. | Access to novel reaction pathways and functional group transformations. |

By embracing these advanced synthetic methodologies, chemists can rapidly generate libraries of diverse and complex this compound derivatives for biological screening.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Furthermore, ML-based quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity and physicochemical properties of designed compounds. nih.gov These models learn from existing data to establish correlations between molecular descriptors and experimental outcomes. This predictive power allows for the in silico screening of large virtual libraries, prioritizing the synthesis of only the most promising candidates and thereby saving significant time and resources. nih.govmdpi.com

| Parameter | Prediction Goal | Relevance in Drug Design |

| Binding Affinity | Predict the binding affinity to a specific biological target. | Potency and efficacy of the compound. |

| ADMET Properties | Absorption, Distribution, Metabolism, Excretion, and Toxicity. | Bioavailability and safety profile of the drug candidate. |

| Selectivity | Predict the selectivity for the intended target over off-targets. | Minimizing side effects. |

| Synthetic Accessibility | Score the ease of synthesis for a designed molecule. | Feasibility of chemical synthesis. |

The synergy between generative models for de novo design and predictive models for property assessment will create a powerful pipeline for the efficient discovery of novel this compound-based drug candidates.

Exploration of Novel Biological Targets and Mechanistic Pathways

While benzenesulfonamides are well-known inhibitors of enzymes like carbonic anhydrases, the full spectrum of biological targets for this compound remains to be elucidated. mdpi.com Future research should focus on identifying novel protein targets and understanding the intricate mechanistic pathways through which this compound exerts its effects.

Unbiased screening approaches, such as phenotypic screening, can be employed to identify cellular effects of this compound without a preconceived target. Once a desirable phenotype is observed, target deconvolution methods, including chemical proteomics, can be used to identify the specific protein(s) with which the compound interacts.

Furthermore, a deeper understanding of the mechanistic pathways modulated by this compound is crucial. This involves studying its effects on cellular signaling cascades, gene expression profiles, and metabolic networks. Techniques such as transcriptomics (RNA-seq) and metabolomics can provide a global view of the cellular response to compound treatment, offering insights into its mechanism of action. Some benzenesulfonamide derivatives have been investigated for their effects on cardiovascular systems, which could be a potential area of exploration. cerradopub.com.brresearchgate.net

Applications in Chemical Biology Probes and Tools

Beyond its potential as a therapeutic agent, this compound can serve as a valuable scaffold for the development of chemical biology probes. ox.ac.uk These molecular tools are indispensable for dissecting complex biological processes and validating novel drug targets. chiosislab.comnih.gov

To be utilized as a probe, the this compound molecule would need to be chemically modified to incorporate a reporter tag, such as a fluorescent dye, a biotin (B1667282) moiety for affinity purification, or a photo-crosslinker for covalently capturing interacting proteins. youtube.com The key challenge in probe design is to ensure that the appended tag does not significantly perturb the compound's biological activity and binding to its target. nih.gov

Table 3: Potential Chemical Biology Probes Derived from this compound

| Probe Type | Reporter Tag | Application |

| Fluorescent Probe | e.g., Fluorescein, Rhodamine | Visualization of target localization and dynamics in living cells via microscopy. |

| Affinity Probe | Biotin | Identification of protein targets through affinity purification and mass spectrometry. |

| Photoaffinity Probe | e.g., Diazirine, Benzophenone | Covalent labeling and identification of direct binding partners. |

The development of a suite of chemical biology probes based on the this compound scaffold would provide powerful tools for the scientific community to investigate its biological functions in detail.

Design of Prodrug Strategies for Benzenesulfonamide Delivery

The successful translation of a promising compound into a clinical drug often hinges on its pharmacokinetic properties. Prodrug strategies are a well-established approach to improve drug delivery, enhance bioavailability, and achieve targeted release. nih.govrsc.org The chemical structure of this compound, with its amino and sulfonamide functionalities, offers multiple handles for prodrug design.

One common strategy involves masking polar functional groups to increase lipophilicity and improve passive membrane permeability. For instance, the amino groups could be acylated to form amide linkages that are later cleaved by endogenous esterases or peptidases to release the active drug. mdpi.com

Targeted drug delivery represents a more sophisticated approach. nih.gov Here, the prodrug is designed to be activated by specific enzymes that are overexpressed at the site of action, such as in tumor tissues. nih.gov This approach can enhance the therapeutic index by concentrating the active drug at the desired location while minimizing systemic exposure and associated side effects. nih.gov Amino acids can be utilized as carriers in prodrug design to leverage specific transporters for targeted delivery. mdpi.com

Table 4: Potential Prodrug Strategies for this compound

| Prodrug Approach | Moiety to be Modified | Activation Mechanism | Potential Advantage |

| Ester/Amide Prodrugs | Amino groups | Hydrolysis by esterases/amidases | Improved membrane permeability and oral bioavailability. |

| Enzyme-Targeted Prodrugs | Sulfonamide or amino groups | Cleavage by specific enzymes (e.g., proteases, phosphatases) | Targeted drug release at the site of action. |

| Transporter-Targeted Prodrugs | Amino groups | Carrier-mediated transport | Enhanced uptake into specific cells or tissues. |

The rational design of prodrugs for this compound could significantly enhance its therapeutic potential and represents a promising avenue for future research and development.

Q & A

Q. What are the standard synthetic routes for 3-Amino-4-butylamino-benzenesulfonamide, and how can purity be optimized?

Methodological Answer: The synthesis typically involves coupling a substituted acyl chloride with an aminosulfonamide precursor. For example:

Acyl Chloride Formation : React substituted benzoic acids with thionyl chloride (SOCl₂) under reflux to form the corresponding acyl chloride.

Sulfonamide Coupling : React the acyl chloride with 4-butylamino-benzenesulfonamide in anhydrous pyridine to facilitate nucleophilic substitution at the sulfonamide group.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate the product. Purity is optimized by controlling reaction stoichiometry (1:1.2 molar ratio of sulfonamide to acyl chloride) and inert atmosphere conditions to prevent hydrolysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

Methodological Answer:

- ¹H/¹³C NMR : Identify the sulfonamide (–SO₂NH–) protons (δ 7.2–7.8 ppm) and butylamino (–NH–C₄H₉) protons (δ 1.2–1.6 ppm). Aromatic protons appear as multiplets in δ 6.5–8.0 ppm.

- Mass Spectrometry (ESI-MS) : Look for [M+H]⁺ peaks matching the molecular weight (e.g., m/z 299.3 for C₁₀H₁₅N₃O₂S).

- FT-IR : Confirm sulfonamide S=O stretches (1350–1300 cm⁻¹ and 1160–1120 cm⁻¹) and N–H bending (1650–1580 cm⁻¹) .

Advanced Research Questions

Q. How can hydrogen bonding patterns in this compound crystals be systematically analyzed to predict packing motifs?

Methodological Answer: Use graph set analysis (Etter’s formalism) to classify hydrogen bonds into patterns (e.g., chains, rings). For example:

X-ray Crystallography : Solve the structure using SHELXL (for refinement) and visualize with ORTEP-2.

Hydrogen Bond Metrics : Measure donor-acceptor distances (e.g., N–H···O=S, typically 2.8–3.2 Å) and angles (>120°).

Graph Set Notation : Assign descriptors like for dimeric motifs or for chains. This aids in predicting stability and solubility .

Q. What strategies resolve discrepancies between crystallographic data and spectroscopic results in structural elucidation?

Methodological Answer:

- Cross-Validation : Compare X-ray-derived bond lengths (e.g., S–N: 1.63 Å) with DFT-calculated values (software: Gaussian).

- Dynamic NMR : Detect conformational flexibility (e.g., butylamino rotation) causing spectral broadening.

- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model twinning in crystals, ensuring R-factor convergence below 5% .

Q. How to design experiments to determine the coordination chemistry of this compound with transition metals?

Methodological Answer:

Job’s Plot Analysis : Vary molar ratios of sulfonamide:metal (e.g., Cu²⁺, Ni²⁺) in UV-Vis titrations to identify stoichiometry (e.g., 1:1 or 1:2 complexes).

Single-Crystal X-ray Diffraction : Confirm coordination geometry (e.g., square planar vs. octahedral).

Stability Constants : Use potentiometric titration (0.1 M KCl, 25°C) to calculate logβ values .

Q. Example Data :

| Metal | Observed λmax (nm) | Proposed Geometry |

|---|---|---|

| Cu²⁺ | 650 | Square planar |

| Ni²⁺ | 520 | Octahedral |

Q. What computational approaches are suitable for predicting the bioactivity of this compound derivatives?

Methodological Answer:

- QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors in software (e.g., MOE) to correlate structure with cytotoxicity (IC₅₀ values).

- Molecular Docking (AutoDock Vina) : Dock derivatives into enzyme active sites (e.g., carbonic anhydrase) to predict binding affinities (ΔG < -8 kcal/mol indicates strong inhibition) .

Q. Key Parameters :

| Software | Force Field | Grid Box Size (ų) |

|---|---|---|

| AutoDock | AMBER | 60 × 60 × 60 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.